molecular formula C14H12N2OS2 B3396852 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1019151-95-1

3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B3396852
M. Wt: 288.4 g/mol
InChI Key: UUBQTELRWXCHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has a unique structure that makes it attractive for use in drug discovery, material science, and other areas of research. In

Mechanism Of Action

The mechanism of action of 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is not fully understood. However, studies have suggested that this compound may exert its antitumor and antiviral activities by inhibiting the activity of specific enzymes involved in DNA replication and transcription. Additionally, this compound has been shown to have an affinity for specific receptors in the body, which may contribute to its biological effects.

Biochemical And Physiological Effects

Studies have shown that 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antitumor and antiviral activities, as well as the ability to inhibit the activity of specific enzymes involved in DNA replication and transcription. In vivo studies have shown that this compound has a low toxicity profile and can be well-tolerated in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one in lab experiments is its relatively simple synthesis method. This compound can be synthesized using basic laboratory equipment, making it accessible to researchers with limited resources. Additionally, this compound has a low toxicity profile and can be well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with in certain applications.

Future Directions

There are many potential future directions for research on 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. One area of focus could be the development of new drugs based on this compound, particularly for the treatment of cancer and viral infections. Additionally, further research could explore the potential use of this compound in material science and organic electronics. Finally, studies could investigate the mechanism of action of this compound in more detail, with the aim of identifying new targets for drug discovery.
In conclusion, 3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound with potential applications in various fields of scientific research. Its unique structure and low toxicity profile make it an attractive candidate for drug discovery, material science, and other areas of study. While further research is needed to fully understand the mechanism of action of this compound, its potential applications make it an exciting area of focus for future scientific research.

Scientific Research Applications

3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has potential applications in various fields of scientific research. In drug discovery, this compound has been shown to have antitumor and antiviral activities, making it a promising candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties. Additionally, this compound has been studied for its potential use in organic electronics and as a fluorescent probe in biological imaging.

properties

IUPAC Name

3-ethyl-7-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-16-13(17)12-11(15-14(16)18)10(8-19-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBQTELRWXCHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-7-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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